

# Standard protocol for Aumolertinib treatment in H1975 cell line.

Author: BenchChem Technical Support Team. Date: December 2025



# Standard Protocol for Aumolertinib Treatment in H1975 Cell Line

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring both EGFR-sensitizing mutations and the T790M resistance mutation.[2][3] The NCI-H1975 cell line, derived from a human NSCLC, is a critical in vitro model for studying resistance to first- and second-generation EGFR-TKIs as it endogenously expresses the L858R activating mutation and the T790M resistance mutation. These application notes provide a comprehensive set of protocols for the treatment of the H1975 cell line with **Aumolertinib**, including cell culture, viability and apoptosis assays, and analysis of downstream signaling pathways.

## **Data Presentation**

## **Aumolertinib Potency in H1975 Cells**

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 value for **Aumolertinib** in the H1975 cell line.



| Cell Line | Aumolertinib IC50 (μM) | Reference |
|-----------|------------------------|-----------|
| NCI-H1975 | 1.25                   | [4]       |

# Recommended Aumolertinib Concentration Ranges for In Vitro Assays

The selection of appropriate **Aumolertinib** concentrations is crucial for obtaining meaningful experimental results. The following table provides recommended concentration ranges for various assays based on published literature.

| Assay Type                 | Aumolertinib<br>Concentration<br>Range                          | Treatment Duration           | Reference |
|----------------------------|-----------------------------------------------------------------|------------------------------|-----------|
| Cell Viability (CCK-8/MTT) | 0.3 - 5 μM (based on IC50 multiples); 2 - 12 μM (broader range) | 24 - 72 hours                | [4][5]    |
| Colony Formation           | 0.1 μΜ                                                          | 24 hours (initial treatment) | [5]       |
| Western Blotting           | 1 - 5 μΜ                                                        | 4 - 24 hours                 | [4][6]    |
| Apoptosis (Flow Cytometry) | 1 - 10 μΜ                                                       | 24 - 48 hours                | [7]       |

# **Experimental Protocols NCI-H1975 Cell Culture**

This protocol outlines the standard procedure for culturing and maintaining the NCI-H1975 cell line.

### Materials:

- NCI-H1975 cell line
- RPMI-1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (P/S)
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- Trypsin-EDTA (0.25%)
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO2)

#### Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% P/S.
- Cell Thawing: Thaw cryopreserved NCI-H1975 cells rapidly in a 37°C water bath. Transfer
  the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth
  medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell
  pellet in fresh complete growth medium.
- Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
- Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the
  cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at
  37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently
  pipette to create a single-cell suspension, and passage at a 1:3 to 1:5 ratio into new flasks.

# **Aumolertinib Stock Solution Preparation**

#### Materials:

- Aumolertinib powder
- Dimethyl sulfoxide (DMSO)



Sterile microcentrifuge tubes

#### Procedure:

- Prepare a 10 mM stock solution of Aumolertinib by dissolving the powder in DMSO.
- Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
   Avoid repeated freeze-thaw cycles.

## **Cell Viability Assay (CCK-8)**

This protocol describes how to assess the effect of **Aumolertinib** on the viability of H1975 cells.

#### Materials:

- NCI-H1975 cells
- · Complete growth medium
- 96-well plates
- · Aumolertinib stock solution
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

#### Procedure:

- Seed H1975 cells in a 96-well plate at a density of 5,000 10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours.
- Prepare serial dilutions of **Aumolertinib** in complete growth medium from the stock solution.
- Aspirate the medium from the wells and add 100 μL of the Aumolertinib dilutions (including a vehicle control with DMSO).
- Incubate for 24, 48, or 72 hours.



- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Western Blot Analysis of EGFR Signaling**

This protocol is for detecting changes in the phosphorylation of EGFR and downstream targets like AKT.

### Materials:

- NCI-H1975 cells
- 6-well plates
- · Aumolertinib stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels, transfer apparatus, and PVDF membranes
- Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent and imaging system

### Procedure:

- Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of **Aumolertinib** for 4-24 hours.
- Lyse the cells with ice-cold RIPA buffer.



- Quantify protein concentration using a BCA assay.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.

## **Apoptosis Assay by Flow Cytometry**

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify **Aumolertinib**-induced apoptosis.

## Materials:

- NCI-H1975 cells
- 6-well plates
- Aumolertinib stock solution
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

## Procedure:

- Seed H1975 cells in 6-well plates.
- Treat cells with **Aumolertinib** for 24-48 hours.
- Harvest both adherent and floating cells and wash with cold DPBS.



- · Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
- Analyze the samples by flow cytometry within 1 hour.

# **Visualizations**

## **Aumolertinib Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for **Aumolertinib** treatment and analysis in H1975 cells.



## **Aumolertinib's Effect on the EGFR Signaling Pathway**



Click to download full resolution via product page



Caption: **Aumolertinib** inhibits EGFR, blocking downstream PI3K/AKT and RAS/ERK pathways.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. CareAcross [careacross.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT regulates resistance to aumolertinib by attenuating ferroptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Standard protocol for Aumolertinib treatment in H1975 cell line.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607974#standard-protocol-for-aumolertinib-treatment-in-h1975-cell-line]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com